molecular formula C11H10N4O3 B12928677 N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide CAS No. 640238-21-7

N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12928677
CAS No.: 640238-21-7
M. Wt: 246.22 g/mol
InChI Key: JMAQDMFYTUKFLV-UHFFFAOYSA-N
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Description

N-(4-Acetamido-1,2,5-oxadiazol-3-yl)benzamide is a synthetic 1,2,5-oxadiazole (furazan) derivative featuring an acetamido group at the 4-position of the oxadiazole ring and a benzamide moiety at the 3-position.

Properties

CAS No.

640238-21-7

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H10N4O3/c1-7(16)12-9-10(15-18-14-9)13-11(17)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,14,16)(H,13,15,17)

InChI Key

JMAQDMFYTUKFLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride to form 4-acetamido-1,2,5-oxadiazole. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine: The compound is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial growth by interfering with essential proteins and pathways, such as menaquinone biosynthesis and siderophore production. This leads to iron starvation and bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole and Benzamide Moieties

Key structural variations among analogs include:

  • Oxadiazole Ring Substitutions: Nitrophenyl, aminophenyl, chlorophenyl, diethoxyphenyl, and acetamido groups.
  • Benzamide Substitutions : Trifluoromethyl, fluoro, methyl, chloro, methoxy, and morpholinylmethyl groups.
Table 1: Representative Analogs and Their Properties
Compound ID Oxadiazole Substituent Benzamide Substituent Melting Point (°C) Key Activity Reference
41 () 3-Nitrophenyl None (plain benzamide) 179 Antiplasmodial
40 () 4-Nitrophenyl 3-Trifluoromethyl 147 Antiplasmodial
59 () 4-Aminophenyl 3-Chloro-4-methoxy 250 Antiplasmodial
13 () 3,4-Diethoxyphenyl 3-Trifluoromethyl 153 Antiplasmodial
18 () 4-(Trifluoromethyl)phenyl 4-Chloro-2-nitro 208–209 Antiproliferative

Physicochemical Properties

  • Melting Points : Electron-withdrawing groups (e.g., trifluoromethyl, nitro) generally lower melting points (e.g., compound 40: 147°C) compared to unsubstituted benzamides (compound 41: 179°C) due to reduced crystallinity .
  • Solubility: Polar groups like acetamido (target compound) or aminophenyl (compound 60) may enhance aqueous solubility compared to hydrophobic substituents (e.g., trifluoromethyl, chlorophenyl) .

Structure–Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Substituents like trifluoromethyl (compound 40) or nitro (compound 41) on the benzamide increase metabolic stability and ligand–receptor affinity .
  • Steric Effects : Bulky groups (e.g., 3,4-diethoxyphenyl in compound 13) may hinder activity by reducing binding pocket accessibility .

Biological Activity

N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly in the realms of antifungal and anticancer effects.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The compound is characterized using techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the oxadiazole moiety is significant as it enhances the compound's ability to form hydrogen bonds with enzymes and receptors, potentially leading to inhibition of key biological pathways.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal properties. In preliminary bioassays:

  • Larvicidal Activity : The compound showed a larvicidal activity of 100% against mosquito larvae at a concentration of 10 mg/L. Even at lower concentrations (1 mg/L), it maintained a larvicidal activity of 40% .
  • Fungicidal Activity : The compound exhibited significant fungicidal activities against various fungi. For instance, it showed an inhibition rate of 90.5% against Botrytis cinerea, outperforming the standard fungicide fluxapyroxad (63.6%) at the same concentration .

The following table summarizes the fungicidal activities of various derivatives related to this compound:

CompoundAlternaria solaniSclerotinia sclerotiorumBotrytis cinerea
7a44.4%30.8%33.3%
7b16.7%46.2%19.0%
7c16.7%30.8%33.3%
7h90.5%80.8%66.7%

Anticancer Activity

In addition to its antifungal properties, this compound has shown promising anticancer potential:

  • Cell Line Studies : Compounds similar to this compound have been tested against various cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). Some derivatives demonstrated IC50 values lower than established chemotherapeutics like staurosporine .

In a study evaluating multiple oxadiazole derivatives for anticancer activity:

Compound NameIC50 (µM)
This compound<10
Staurosporine4.18 ± 0.05
Ethidium Bromide2.71 ± 0.18

These findings indicate that this compound derivatives may serve as potential leads for developing new anticancer agents.

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